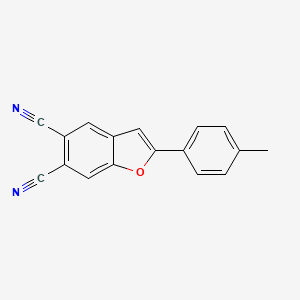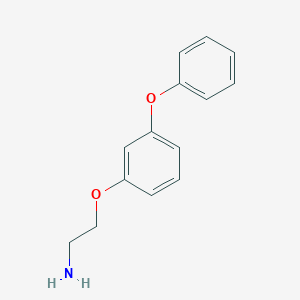
2-(4-Methylphenyl)-1-benzofuran-5,6-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-1-benzofuran-5,6-dicarbonitrile is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a benzofuran ring substituted with a 4-methylphenyl group and two cyano groups at the 5 and 6 positions. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-1-benzofuran-5,6-dicarbonitrile typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the 4-Methylphenyl Group: This step involves the coupling of the benzofuran core with a 4-methylphenyl group.
Addition of Cyano Groups: The final step involves the introduction of cyano groups at the 5 and 6 positions of the benzofuran ring. This can be done using nitrile-forming reactions, such as the Sandmeyer reaction or other cyanation methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the cyano groups, converting them into amines or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under acidic conditions.
Major Products:
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of 5,6-diaminobenzofuran derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
科学的研究の応用
2-(4-Methylphenyl)-1-benzofuran-5,6-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-1-benzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Similar Compounds:
- 2-(4-Benzoylphenyl)-1-benzofuran-5,6-dicarbonitrile
- 2-(4-Methoxyphenyl)-1-benzofuran-5,6-dicarbonitrile
- 2-(4-Chlorophenyl)-1-benzofuran-5,6-dicarbonitrile
Comparison: this compound is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific research and industrial applications .
特性
分子式 |
C17H10N2O |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
2-(4-methylphenyl)-1-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C17H10N2O/c1-11-2-4-12(5-3-11)16-7-13-6-14(9-18)15(10-19)8-17(13)20-16/h2-8H,1H3 |
InChIキー |
VCXAXPGEDWDISB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3O2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11048208.png)


![N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide](/img/structure/B11048213.png)
![5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11048219.png)
![1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione](/img/structure/B11048227.png)
![1-(4-Methylphenyl)-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11048233.png)
![2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl acetate](/img/structure/B11048243.png)

![7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11048252.png)
![2-Phenyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048254.png)
![5,5,7-trimethyl-6,7-dihydro-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11048261.png)
![ethyl 2,5-dioxo-4-(pyridin-3-yl)-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B11048265.png)
![6-Amino-1-imino-3,4-dimethyl-8-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitrile](/img/structure/B11048272.png)